molecular formula C12H18BF3N2O2 B6216943 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole CAS No. 1258401-28-3

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6216943
CAS No.: 1258401-28-3
M. Wt: 290.1
InChI Key:
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Description

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.

  • Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

  • Medicinal Chemistry: The compound's boronic acid group makes it useful in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

  • Materials Science: Its unique structure can be utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes, leading to inhibition of their activity. The trifluoromethyl group can enhance the compound's stability and binding affinity.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The boronic acid group can target enzymes involved in various biological pathways.

  • Binding Affinity: The trifluoromethyl group can interact with specific molecular targets, enhancing the compound's efficacy.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: Similar structure but with an isoxazole ring instead of pyrazole.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without additional functional groups.

Uniqueness: The presence of the trifluoromethyl group in this compound provides enhanced stability and binding properties compared to similar compounds without this group. This makes it particularly useful in applications requiring high specificity and potency.

Properties

CAS No.

1258401-28-3

Molecular Formula

C12H18BF3N2O2

Molecular Weight

290.1

Purity

95

Origin of Product

United States

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